molecular formula C22H27N5O2S B11319910 N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide

N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B11319910
M. Wt: 425.5 g/mol
InChI Key: XGBDHDPMDWWYGQ-UHFFFAOYSA-N
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Description

N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a diethylamino group, and a sulfonamide group

Properties

Molecular Formula

C22H27N5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-[[6-(diethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H27N5O2S/c1-5-27(6-2)22-15-21(23-17(4)24-22)25-18-9-11-19(12-10-18)26-30(28,29)20-13-7-16(3)8-14-20/h7-15,26H,5-6H2,1-4H3,(H,23,24,25)

InChI Key

XGBDHDPMDWWYGQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-amino-N-[2-(diethylamino)ethyl]benzamide with sodium tetraphenyl borate in deionized water at room temperature . This reaction is characterized by its green chemistry approach, which minimizes the use of hazardous reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, it may interact with cellular receptors or signaling pathways to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE include:

Uniqueness

The uniqueness of N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. Its sulfonamide group, in particular, is known for its role in enhancing the compound’s solubility and reactivity.

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